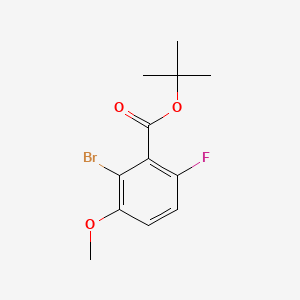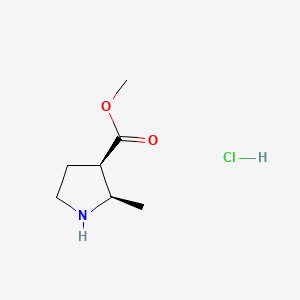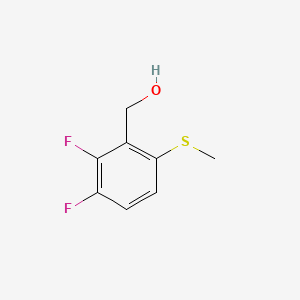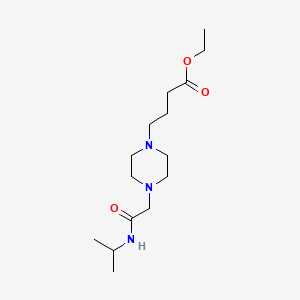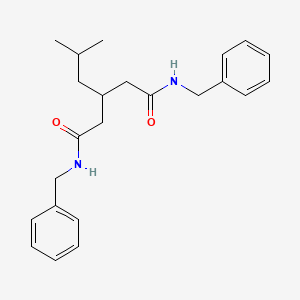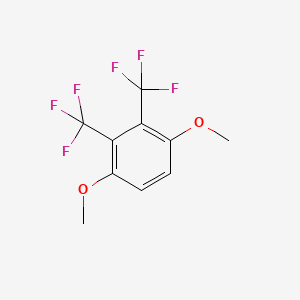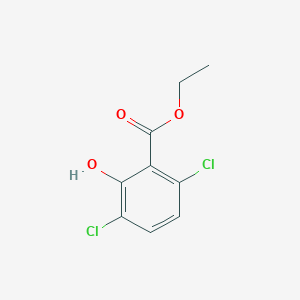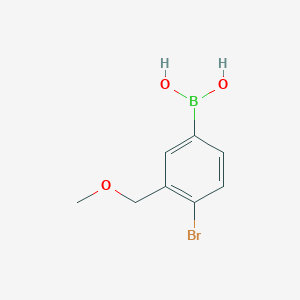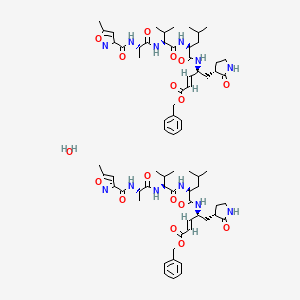![molecular formula C18H19N3OS B14023926 3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione CAS No. 64013-54-3](/img/structure/B14023926.png)
3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazole-3-thione,5-[(2,6-dimethylphenoxy)methyl]-2,4-dihydro-4-(2-methylphenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound belongs to the class of 1,2,4-triazoles, which are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-triazole-3-thione derivatives typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with various aldehydes or ketones. For instance, one common method involves the reaction of 4-phenyl-3-thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate aldehyde .
Industrial Production Methods
Industrial production of 3H-1,2,4-triazole-3-thione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2,4-Triazole-3-thione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives. These products often exhibit enhanced biological activity and improved physicochemical properties .
Applications De Recherche Scientifique
3H-1,2,4-Triazole-3-thione derivatives have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3H-1,2,4-triazole-3-thione derivatives often involves the inhibition of key enzymes or the disruption of cellular processes. For example, these compounds can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins . Additionally, they can interact with DNA and proteins, leading to the disruption of cellular functions and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the thione group.
1,3,4-Thiadiazole: Another heterocyclic compound with similar biological activities.
Benzothiazole: A related compound with a sulfur atom in the ring structure.
Uniqueness
3H-1,2,4-Triazole-3-thione,5-[(2,6-dimethylphenoxy)methyl]-2,4-dihydro-4-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the thione group enhances its ability to interact with biological targets, making it a valuable scaffold for drug design and development .
Propriétés
Numéro CAS |
64013-54-3 |
|---|---|
Formule moléculaire |
C18H19N3OS |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3OS/c1-12-7-4-5-10-15(12)21-16(19-20-18(21)23)11-22-17-13(2)8-6-9-14(17)3/h4-10H,11H2,1-3H3,(H,20,23) |
Clé InChI |
OCJCXWRKVXFWMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC2=NNC(=S)N2C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
